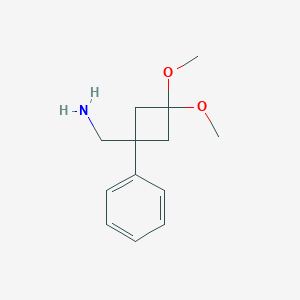
(3,3-Dimethoxy-1-phenylcyclobutyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3-Dimethoxy-1-phenylcyclobutyl)methanamine is a chemical compound with a unique structure that includes a cyclobutane ring substituted with methoxy groups and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethoxy-1-phenylcyclobutyl)methanamine typically involves the following steps:
Formation of 3,3-Dimethoxy-1-phenylcyclobutane-1-carbonitrile: This intermediate is prepared by reacting benzyl cyanide with 1,3-dibromo-2,2-dimethoxypropane in the presence of sodium hydride and N,N-dimethylformamide (DMF) as a solvent.
Reduction to this compound: The nitrile group in the intermediate is reduced to an amine using hydrogenation or other suitable reducing agents.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(3,3-Dimethoxy-1-phenylcyclobutyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The methoxy groups and the amine group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(3,3-Dimethoxy-1-phenylcyclobutyl)methanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3,3-Dimethoxy-1-phenylcyclobutyl)methanamine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application, such as its role in biological systems or chemical reactions. For instance, in biological systems, it may interact with enzymes or receptors, leading to specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
(3,3-Dimethoxy-1-methylcyclobutyl)methanamine: This compound has a similar structure but with a methyl group instead of a phenyl group.
(3,3-Difluoro-1-phenylcyclobutyl)methanamine: This compound features fluorine atoms instead of methoxy groups.
Uniqueness
(3,3-Dimethoxy-1-phenylcyclobutyl)methanamine is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
(3,3-dimethoxy-1-phenylcyclobutyl)methanamine |
InChI |
InChI=1S/C13H19NO2/c1-15-13(16-2)8-12(9-13,10-14)11-6-4-3-5-7-11/h3-7H,8-10,14H2,1-2H3 |
InChI Key |
ZAJZJSHLVJOXDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CC(C1)(CN)C2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















